Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy-
Description
Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- (hereafter referred to as the target compound) is a phenoxyacetic acid derivative characterized by a 2,3-dichlorinated phenyl ring substituted at position 4 with a (5-chloro-2-furyl)carbonyl group. This structure combines a phenoxyacetic acid backbone—common in herbicides and pharmaceuticals—with a halogenated furan moiety, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
64046-44-2 |
|---|---|
Molecular Formula |
C13H7Cl3O5 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(5-chlorofuran-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H7Cl3O5/c14-9-4-3-8(21-9)13(19)6-1-2-7(12(16)11(6)15)20-5-10(17)18/h1-4H,5H2,(H,17,18) |
InChI Key |
DEFHRKSFURUDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC=C(O2)Cl)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of acetic acid derivatives with complex phenoxy substituents, such as (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxyacetic acid, generally involves:
- Preparation of the substituted phenol intermediate, in this case, 4-((5-chloro-2-furyl)carbonyl)-2,3-dichlorophenol.
- Formation of the phenoxyacetic acid moiety by etherification of the phenol with a suitable acetic acid derivative or its equivalent.
- Introduction of the acetic acid group typically through nucleophilic substitution or ester hydrolysis steps.
Stepwise Synthetic Route
Synthesis of 4-((5-chloro-2-furyl)carbonyl)-2,3-dichlorophenol
- Starting materials: 2,3-dichlorophenol and 5-chloro-2-furoyl chloride.
- Reaction: Friedel-Crafts acylation or nucleophilic acyl substitution where the 2,3-dichlorophenol acts as a nucleophile attacking the acyl chloride of 5-chloro-2-furoyl chloride.
- Conditions: Typically conducted in an inert solvent such as dichloromethane or chloroform, with a base such as pyridine or triethylamine to scavenge HCl formed during the reaction.
- Outcome: Formation of the ketone linkage attaching the 5-chloro-2-furylcarbonyl group to the phenol ring at the 4-position.
Formation of Phenoxyacetic Acid Moiety
- Reagents: The phenol intermediate is reacted with chloroacetic acid or its ester derivatives.
- Method: The phenol oxygen performs nucleophilic substitution on the chloroacetic acid derivative to form the ether linkage.
- Catalysts: Base catalysts such as potassium carbonate or sodium hydride are commonly used to deprotonate the phenol and enhance nucleophilicity.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction.
- Post-reaction: Hydrolysis of ester intermediates, if used, to yield the free acetic acid.
Reaction Optimization and Yield Considerations
- Temperature control: Moderate temperatures (0–50 °C) are preferred during acylation to avoid decomposition of sensitive furan rings.
- Base selection: Pyridine or triethylamine effectively neutralize HCl without interfering with the furan ring.
- Solvent choice: Use of dry, aprotic solvents minimizes side reactions.
- Purification: Column chromatography or recrystallization from suitable solvents ensures high purity.
Analytical Data Supporting Preparation
Typical characterization techniques for confirming the structure and purity include:
| Technique | Purpose | Expected Observation |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Signals corresponding to aromatic protons, furan ring, acetic acid methylene |
| Infrared Spectroscopy (IR) | Functional group identification | Carbonyl stretch (~1700 cm⁻¹), phenoxy ether (~1200 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak matching calculated molecular weight |
| Elemental Analysis | Purity and composition | Consistency with calculated C, H, Cl, O content |
Summary Table: Preparation Methods of Acetic Acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy-
| Preparation Step | Reagents/Conditions | Reaction Type | Key Notes |
|---|---|---|---|
| Acylation of 2,3-dichlorophenol | 5-chloro-2-furoyl chloride, base, solvent | Friedel-Crafts acylation | Formation of carbonyl phenol |
| Etherification with chloroacetic acid | Base (K2CO3/NaH), DMF/DMSO, heat | Nucleophilic substitution | Formation of phenoxyacetic acid |
| Hydrolysis (if ester intermediate used) | Acid/base hydrolysis | Ester hydrolysis | Free acetic acid formation |
| Purification | Chromatography, recrystallization | - | Ensures compound purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the effects of chlorinated phenoxy compounds on biological systems. It may serve as a model compound for understanding the behavior of similar substances in living organisms.
Medicine
The compound’s potential medicinal properties are of interest, particularly its interactions with biological targets. Research may focus on its use as a precursor for drug development or as a pharmacological tool.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the furan ring can influence the compound’s binding affinity and specificity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares structural similarities with several phenoxyacetic acid derivatives, including herbicides (e.g., 2,4-D), diuretics (e.g., ethacrynic acid), and experimental analogs. Key comparisons are summarized below:
*Inferred based on structural analogs in and .
Physicochemical Properties
- Lipophilicity : The target compound’s furyl carbonyl group likely increases lipophilicity compared to 2,4-D (log k ≈ 2.1) and ethacrynic acid (log k ≈ 2.8). This property enhances membrane permeability but may raise bioaccumulation concerns .
- Solubility: Chlorine atoms and the polar carbonyl group may reduce aqueous solubility compared to non-halogenated analogs like 2-(4-hydroxyphenoxy)acetic acid .
Biological Activity
Acetic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- is particularly noteworthy for its potential applications in pharmacology. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This structure includes a phenoxy group substituted with chlorine atoms and a furan moiety, which are critical for its biological activity. The synthesis typically involves the reaction of 2,3-dichlorophenol with acetic anhydride and 5-chloro-2-furancarboxaldehyde under controlled conditions to yield the desired product.
Antimicrobial Activity
Research indicates that compounds similar to Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- exhibit significant antimicrobial properties. For instance, derivatives of dichlorophenoxyacetic acids have shown effective activity against various bacterial strains. A study reported an IC50 value of 12 µg/mL against Staphylococcus aureus for a related compound, suggesting potential applications in treating bacterial infections .
Antitumor Activity
The antitumor potential of this compound has also been explored. In vitro studies demonstrated that certain derivatives possess cytotoxic effects on cancer cell lines. For example, a related compound showed an IC50 value of 900 nM against leukemia cell lines . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity of various acetic acid derivatives.
- Method: Disk diffusion method against Gram-positive and Gram-negative bacteria.
- Results: The compound exhibited a broad spectrum of antimicrobial activity with notable efficacy against resistant strains.
- Antitumor Activity Assessment
The biological activity of Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- is attributed to its ability to interact with specific cellular targets. The presence of chlorine atoms enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound proteins. Moreover, the furan moiety is believed to contribute to the compound's ability to form reactive intermediates that may disrupt cellular functions.
Comparative Analysis
| Property | Compound A (Similar Derivative) | Acetic Acid Compound |
|---|---|---|
| Antimicrobial IC50 | 12 µg/mL | TBD |
| Antitumor IC50 | 900 nM | TBD |
| Mechanism | Apoptosis induction | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
